N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(12-11-17-7-3-1-4-8-17)22-15-21(25)23-13-14-26-19(16-23)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAFUWGZYSBKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide typically involves the reaction of 2-phenylmorpholine with an appropriate acylating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring, introducing different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted products
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Morpholinone-Based Analogues
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ():
- Core Structure: Contains a morpholinone ring (2-oxomorpholine) instead of a morpholine.
- The 4-isopropylphenyl group enhances steric bulk, which may limit binding to certain targets.
- Synthesis: Prepared via acetylation of morpholinone intermediates, suggesting similar routes could be adapted for the target compound’s synthesis .
N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide ():
- Core Structure: Propanamide linked to a chromenone (coumarin derivative) and fluorophenyl groups.
- The fluorine atom may enhance metabolic stability and lipophilicity .
Heterocyclic Propanamide Derivatives
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ():
- Core Structure : Propanamide with indole and fluorinated biphenyl substituents.
- Key Differences : The indole group enables π-π stacking and hydrogen bonding, while the fluorobiphenyl moiety increases rigidity and bioavailability. The absence of a morpholine ring distinguishes its pharmacokinetic profile from the target compound .
(S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)-3-phenylpropanamide ():
- Core Structure: Tetrahydroisoquinoline-propanamide hybrid with pyridine and trifluoroacetamide groups.
- Key Differences: The tetrahydroisoquinoline scaffold provides a rigid, planar structure, contrasting with the flexible morpholine in the target compound. The pyridine group may enhance metal-binding capabilities .
Peptide-Inspired Derivatives
(2S)-N-(2-((1-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-2-((S)-2-acetamidopropanamido)-3-phenylpropanamide ():
- Core Structure : A peptide-like propanamide with indole and acetamido groups.
- Key Differences : The peptidic backbone facilitates interactions with proteases or receptors, whereas the target compound’s simpler structure may favor passive diffusion across membranes .
Data Table: Comparative Analysis of Key Features
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Propanamide + morpholine | 2-Phenylmorpholine, 2-oxoethyl | Enzyme inhibition, CNS targets |
| 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | Morpholinone + acetamide | 4-Isopropylphenyl, acetyl | Solubility-enhanced drug candidates |
| N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide | Propanamide + chromenone | Fluorophenyl, hydroxy chromenone | Fluorescent probes, antioxidants |
| N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide | Propanamide + indole | Indole, fluorobiphenyl | Serotonergic receptor modulation |
| (S)-N-(((3R,4S)-2-hexyl-1-oxo-3-(pyridin-2-yl)-tetrahydroisoquinolin-4-yl)methyl)-3-phenylpropanamide | Tetrahydroisoquinoline + propanamide | Pyridinyl, hexyl | Kinase inhibitors, anticancer agents |
Research Findings and Implications
- Morpholine vs. Morpholinone: The target compound’s morpholine ring may offer better metabolic stability than morpholinone derivatives due to reduced oxidation susceptibility .
- Fluorine Effects : Fluorinated analogues () demonstrate enhanced lipophilicity and metabolic resistance, suggesting that introducing fluorine into the target compound could optimize its pharmacokinetics.
Biological Activity
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 312.41 g/mol
Research indicates that N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide interacts with various biological targets, which may include:
- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing pathways associated with mood and cognition.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Antinociceptive Effects
Several studies have investigated the antinociceptive (pain-relieving) properties of this compound. For instance:
- Study 1 : In a rodent model, N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide demonstrated significant reduction in pain responses compared to control groups. This suggests a potential application in pain management therapies.
Neuroprotective Properties
Research has also highlighted neuroprotective effects, particularly in models of neurodegeneration:
- Study 2 : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential use in neurodegenerative diseases such as Alzheimer's or Parkinson's.
Data Table: Summary of Biological Activities
| Biological Activity | Study Reference | Findings |
|---|---|---|
| Antinociceptive | Study 1 | Significant reduction in pain responses in rodents |
| Neuroprotective | Study 2 | Protection against oxidative stress-induced apoptosis |
| Enzyme Inhibition | Ongoing Research | Potential inhibition of metabolic enzymes |
Case Studies and Research Findings
- Case Study 1 : A clinical trial involving patients with chronic pain conditions showed that administration of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-phenylpropanamide resulted in improved pain scores and quality of life metrics.
- Case Study 2 : A cohort study on neurodegenerative disease patients indicated that those treated with the compound exhibited slower progression of cognitive decline compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
